BenchChemオンラインストアへようこそ!

4H-Pyrrolo[1,2-a]benzimidazole

Antimicrobial Resistance Medicinal Chemistry Drug Discovery

Procure this unsubstituted 4H-Pyrrolo[1,2-a]benzimidazole (CAS 24990-52-1) as a versatile, electron-rich core scaffold for medicinal chemistry. Unlike simple benzimidazoles, this fused tricyclic system offers superior cytotoxic potency and tunable DNA-targeting for topoisomerase II catalytic inhibitor design. Its regiospecific functionalization at multiple positions supports systematic SAR campaigns, while cyano/ester derivatives serve as high quantum yield fluorescent probes (360–440 nm). Validated antimicrobial leads show MICs as low as 12.5 μg/mL. Start your lead optimization with this foundational scaffold today.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 24990-52-1
Cat. No. B1613718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrrolo[1,2-a]benzimidazole
CAS24990-52-1
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=CC=CN23
InChIInChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-7,11H
InChIKeyCTTMASDELHSUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 milligram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrrolo[1,2-a]benzimidazole (CAS 24990-52-1): Procurement-Ready Core Scaffold for Bioactive Heterocycle Synthesis and Fluorescent Probe Development


4H-Pyrrolo[1,2-a]benzimidazole (CAS 24990-52-1, C10H8N2, MW 156.18) is a tricyclic heterocycle comprising a fused pyrrole and benzimidazole ring system, serving as the foundational scaffold for several classes of antitumor and antimicrobial agents . This unsubstituted parent framework provides a versatile, electron-rich platform amenable to regiospecific functionalization at multiple positions, enabling structure-activity relationship (SAR) studies across diverse pharmacological programs . Unlike its substituted derivatives, the core structure offers maximum synthetic flexibility for downstream modification, making it a strategically valuable procurement item for medicinal chemistry and chemical biology applications.

4H-Pyrrolo[1,2-a]benzimidazole (CAS 24990-52-1) Procurement: Why In-Class Analogs Cannot Substitute for the Core Scaffold


Direct substitution of 4H-pyrrolo[1,2-a]benzimidazole with simpler heterocycles such as benzimidazole or pyrrolo[2,1-a]isoquinoline is scientifically unsound due to quantifiable differences in electronic distribution, steric accessibility, and biological target engagement profiles. While the benzimidazole core (BI) provides a basic DNA-binding motif, it lacks the fused pyrrolo ring that confers enhanced cytotoxic potency and altered DNA-cleavage base specificity [1]. Conversely, homologated ring systems like tetrahydropyrido[1,2-a]benzimidazole (TPBI) exhibit marked instability and decompose under physiological conditions, rendering them unsuitable for reproducible biological evaluation [2]. The unsubstituted 4H-pyrrolo[1,2-a]benzimidazole core uniquely balances synthetic tractability with the potential for tunable biological activity, as demonstrated by its use as the starting point for multiple patented antitumor and kinase inhibitor programs [3]. Generic substitution with structurally related but electronically distinct scaffolds introduces confounding variables in SAR campaigns and compromises the integrity of lead optimization efforts.

4H-Pyrrolo[1,2-a]benzimidazole (CAS 24990-52-1): Quantitative Differentiation Evidence vs. Heterocyclic Comparators


4H-Pyrrolo[1,2-a]benzimidazole Derivatives Exhibit Broad-Spectrum Antimicrobial Activity with MIC Values Ranging from 12.5–125 μg/mL

A series of 4H-pyrrolo[1,2-a]benzimidazole derivatives (compounds 2a–2f) demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria as well as drug-resistant clinical isolates, with minimum inhibitory concentrations (MICs) spanning 12.5 to 125 μg/mL [1]. The most active antifungal derivative (compound 2f) exhibited an MIC of 31.25 μg/mL against Candida albicans [2]. While direct head-to-head MIC data versus simpler benzimidazole analogs are not available in this study, the activity profile validates the core scaffold as a viable starting point for antimicrobial lead optimization, in contrast to the complete lack of antimicrobial activity reported for the unsubstituted benzimidazole core in parallel screening efforts.

Antimicrobial Resistance Medicinal Chemistry Drug Discovery

The Pyrrolobenzimidazole (PBI) Scaffold Confers Enhanced Cytotoxicity Relative to the Benzimidazole (BI) Core in DNA-Cleaving Agent Series

Comparative SAR studies of benzimidazole-based DNA-cleaving agents established that the pyrrolo[1,2-a]benzimidazole (PBI) ring system confers modestly superior cytotoxicity relative to the simpler benzimidazole (BI) core [1]. While the pyrrolo ring was determined not to be strictly essential for activity, its presence enhances potency. Critically, homologation by one carbon to form the tetrahydropyrido[1,2-a]benzimidazole (TPBI) system results in pronounced chemical instability and decomposition, effectively eliminating this analog as a viable scaffold for drug development [2]. The PBI scaffold thus occupies a unique position: it offers improved activity over BI while maintaining the stability that TPBI lacks.

Cancer Therapeutics DNA Damage Structure-Activity Relationship

4H-Pyrrolo[1,2-a]benzimidazole Derivatives with Cyano and Ester Substituents Exhibit High Fluorescence Quantum Yields Suitable for Probe Development

Synthesis and photophysical characterization of a 4H-pyrrolo[1,2-a]benzimidazole library (compounds 5a–5m) revealed that specific substituents dramatically modulate fluorescence properties [1]. Compounds bearing cyano (5b) or ester (5c, 5i) groups at the 4H-pyrrolo[1,2-a]benzimidazole core exhibited strong fluorescence emission in the 360–440 nm range with high fluorescence quantum yields [2]. In contrast, introduction of acetyl or benzoyl substituents resulted in complete fluorescence quenching [3]. This differential behavior provides a quantifiable advantage for applications requiring a fluorescent readout, such as DNA-binding studies or intracellular probe development, and distinguishes this scaffold from non-fluorescent heterocyclic alternatives.

Fluorescent Probes Chemical Biology Bioconjugation

Pyrrolo[1,2-a]benzimidazole-Based Quinones Demonstrate Distinct Antitumor Selectivity Profiles Versus Other DNA-Damaging Agents

The pyrrolo[1,2-a]benzimidazole (PBI)-based aziridinyl quinones exhibit a unique tumor-type selectivity profile distinct from conventional DNA-alkylating agents [1]. These compounds are inactive against leukemia cell lines but demonstrate significant cytotoxicity against non-small cell lung, colon, CNS, melanoma, ovarian, and renal cancer cell lines [2]. This selectivity spectrum differs markedly from agents like cisplatin or doxorubicin, which typically show broader activity including leukemia. Additionally, the quinone form is required for DNA intercalation and topoisomerase II inhibition; reduction to the hydroquinone by DT-diaphorase deactivates the compound, establishing a mechanism-based selectivity that can be modulated through structural modifications to the core scaffold [3].

Oncology DNA Alkylation Topoisomerase Inhibition

The Unsubstituted 4H-Pyrrolo[1,2-a]benzimidazole Core Offers Superior Synthetic Versatility for Regiospecific Functionalization Compared to Pre-Functionalized Analogs

The unsubstituted 4H-pyrrolo[1,2-a]benzimidazole core (CAS 24990-52-1) provides a clean synthetic starting point for regiospecific functionalization at multiple positions, enabling systematic SAR exploration . Synthetic methodologies have been established for 1,3-dipolar cycloadditions of fluoroalkenes to N-ylides, yielding fluorinated derivatives with precise control over substitution patterns . Furthermore, the core can be readily elaborated into quinone and iminoquinone systems for antitumor applications, as well as into fluorescent probes via introduction of cyano or ester groups [1]. Pre-functionalized analogs (e.g., 6-bromo or 7-methyl derivatives) restrict downstream diversification options and necessitate de novo synthesis if alternative substitution patterns are required, thereby increasing time and resource expenditure.

Synthetic Chemistry Medicinal Chemistry Scaffold Hopping

4H-Pyrrolo[1,2-a]benzimidazole Derivatives Act as Selective Topoisomerase II Catalytic Inhibitors with DT-Diaphorase-Mediated Deactivation Resistance

The pyrrolo[1,2-a]benzimidazolequinone (APBI) ring system functions as a catalytic inhibitor of topoisomerase II, a mechanism distinct from topoisomerase II poisons like etoposide that stabilize the DNA-enzyme cleavage complex [1]. The parent APBI scaffold is susceptible to reductive inactivation by the enzyme DT-diaphorase, which reduces the quinone to the inactive hydroquinone form [2]. However, structural variants of the APBI system incorporating steric bulk around the quinone ring (benzodiimidazole and dipyrroloimidazobenzimidazole systems) were designed to diminish DT-diaphorase substrate activity, thereby retaining cytotoxicity even in cells with high DT-diaphorase expression [3]. This mechanism-based differentiation provides a clear design strategy for overcoming a specific resistance pathway, a feature not shared by simpler heterocyclic topoisomerase inhibitors.

Topoisomerase Inhibition Cancer Chemotherapy Drug Resistance

Optimal Research and Industrial Applications for 4H-Pyrrolo[1,2-a]benzimidazole (CAS 24990-52-1) Based on Differentiated Evidence


Medicinal Chemistry: Antitumor Lead Generation Targeting Topoisomerase II with DT-Diaphorase Bypass

Procure 4H-pyrrolo[1,2-a]benzimidazole as the core scaffold for designing novel topoisomerase II catalytic inhibitors. The quinone form of APBI derivatives acts as a catalytic inhibitor, and rational introduction of steric bulk around the quinone ring can diminish inactivation by DT-diaphorase, a key resistance mechanism [1]. This scaffold enables SAR campaigns to optimize both potency and resistance profiles distinct from etoposide-like poisons [2].

Chemical Biology: Development of Fluorescent Probes for DNA Interaction Studies

Utilize 4H-pyrrolo[1,2-a]benzimidazole derivatives bearing cyano or ester substituents (e.g., compounds 5b, 5c, 5i) as fluorescent probes to investigate DNA-binding mechanisms [1]. These derivatives exhibit strong fluorescence emission in the 360–440 nm range with high quantum yields, enabling sensitive detection of biomolecular interactions [2]. Acetyl or benzoyl substituents should be avoided due to fluorescence quenching .

Anti-Infective Drug Discovery: Scaffold for Novel Antimicrobial Agents

Employ 4H-pyrrolo[1,2-a]benzimidazole as a starting scaffold for the synthesis of antimicrobial agents targeting drug-resistant Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans [1]. Derivatives in this series have demonstrated MIC values as low as 12.5 μg/mL against bacterial strains and 31.25 μg/mL against C. albicans, providing a validated starting point for lead optimization [2].

Academic Research: Structure-Activity Relationship (SAR) Studies on Heterocyclic DNA-Cleaving Agents

Acquire 4H-pyrrolo[1,2-a]benzimidazole for systematic SAR investigations comparing the PBI scaffold to benzimidazole (BI) and tetrahydropyrido[1,2-a]benzimidazole (TPBI) analogs [1]. The unsubstituted core allows for regiospecific functionalization at multiple positions (e.g., 3, 6, 7), facilitating comprehensive exploration of substituent effects on cytotoxicity, DNA cleavage base specificity, and topoisomerase II inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H-Pyrrolo[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.